molecular formula C25H19NO2SSe B14421386 N-(9-Phenyl-9H-selenoxanthen-9-YL)benzenesulfonamide CAS No. 82238-30-0

N-(9-Phenyl-9H-selenoxanthen-9-YL)benzenesulfonamide

Cat. No.: B14421386
CAS No.: 82238-30-0
M. Wt: 476.5 g/mol
InChI Key: DWERDZLWGNKYMV-UHFFFAOYSA-N
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Description

N-(9-Phenyl-9H-selenoxanthen-9-YL)benzenesulfonamide is a complex organic compound that combines the structural features of selenoxanthene and benzenesulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-Phenyl-9H-selenoxanthen-9-YL)benzenesulfonamide typically involves the reaction of 9-phenyl-9H-selenoxanthene with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(9-Phenyl-9H-selenoxanthen-9-YL)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The selenoxanthene moiety can be oxidized to form selenoxanthone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Selenoxanthone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(9-Phenyl-9H-selenoxanthen-9-YL)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Potential use in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N-(9-Phenyl-9H-selenoxanthen-9-YL)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The selenoxanthene moiety can also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler sulfonamide with similar functional groups.

    Selenoxanthene: Shares the selenoxanthene core structure.

    Phenylsulfonamide: Another sulfonamide derivative with a phenyl group.

Uniqueness

N-(9-Phenyl-9H-selenoxanthen-9-YL)benzenesulfonamide is unique due to the combination of selenoxanthene and benzenesulfonamide structures. This dual functionality provides distinct chemical reactivity and potential biological activity not seen in simpler analogs.

Properties

CAS No.

82238-30-0

Molecular Formula

C25H19NO2SSe

Molecular Weight

476.5 g/mol

IUPAC Name

N-(9-phenylselenoxanthen-9-yl)benzenesulfonamide

InChI

InChI=1S/C25H19NO2SSe/c27-29(28,20-13-5-2-6-14-20)26-25(19-11-3-1-4-12-19)21-15-7-9-17-23(21)30-24-18-10-8-16-22(24)25/h1-18,26H

InChI Key

DWERDZLWGNKYMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3[Se]C4=CC=CC=C42)NS(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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